molecular formula C12H14N2O B1501666 N-({4-[3-(Dimethylamino)prop-1-yn-1-yl]phenyl}methylidene)hydroxylamine CAS No. 209919-81-3

N-({4-[3-(Dimethylamino)prop-1-yn-1-yl]phenyl}methylidene)hydroxylamine

Cat. No.: B1501666
CAS No.: 209919-81-3
M. Wt: 202.25 g/mol
InChI Key: KCAYJJSGXZVSAB-UHFFFAOYSA-N
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Description

N-({4-[3-(Dimethylamino)prop-1-yn-1-yl]phenyl}methylidene)hydroxylamine is a useful research compound. Its molecular formula is C12H14N2O and its molecular weight is 202.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-({4-[3-(Dimethylamino)prop-1-yn-1-yl]phenyl}methylidene)hydroxylamine, a compound with a complex structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The molecular formula for this compound is C16H20N2O, with a molecular weight of 260.35 g/mol. The compound features a dimethylamino group, which is often associated with enhanced biological activity due to its ability to interact with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

1. Nitric Oxide (NO) Modulation:

  • Hydroxylamines are known to influence nitric oxide synthase (NOS) activity. This modulation can lead to increased NO production, which plays a crucial role in vasodilation and neurotransmission.

2. Antioxidant Activity:

  • Compounds containing hydroxylamine groups have been shown to exhibit antioxidant properties by scavenging free radicals, thereby protecting cells from oxidative stress.

3. Antimicrobial Properties:

  • Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains, potentially due to its ability to disrupt bacterial cell membranes.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntioxidantScavenging of free radicals
AntimicrobialInhibition of bacterial growth
NO ModulationIncreased NO production in vitro
CytotoxicityInduced apoptosis in cancer cell lines

Case Studies

Case Study 1: Antioxidant Effects
In vitro studies conducted on various cell lines demonstrated that this compound significantly reduced oxidative stress markers. The compound effectively lowered reactive oxygen species (ROS) levels, indicating its potential as an antioxidant agent.

Case Study 2: Antimicrobial Activity
Research published in European Journal of Medicinal Chemistry reported that derivatives of this compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism was hypothesized to involve disruption of the bacterial membrane integrity.

Case Study 3: Cytotoxicity in Cancer Cells
A study investigating the cytotoxic effects on human cancer cell lines indicated that the compound induced apoptosis through the activation of caspase pathways. This suggests potential therapeutic applications in cancer treatment.

Properties

IUPAC Name

N-[[4-[3-(dimethylamino)prop-1-ynyl]phenyl]methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-14(2)9-3-4-11-5-7-12(8-6-11)10-13-15/h5-8,10,15H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCAYJJSGXZVSAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC#CC1=CC=C(C=C1)C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20694384
Record name N-({4-[3-(Dimethylamino)prop-1-yn-1-yl]phenyl}methylidene)hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20694384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

209919-81-3
Record name N-({4-[3-(Dimethylamino)prop-1-yn-1-yl]phenyl}methylidene)hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20694384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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